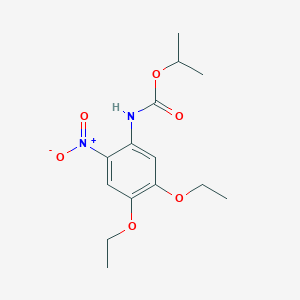![molecular formula C21H32N2S B12551546 Thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]- CAS No. 832098-98-3](/img/structure/B12551546.png)
Thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]- is an organosulfur compound with a unique structure that includes a bicyclo[2.2.2]octane moiety. This compound is part of the broader class of thioureas, which are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. Thioureas are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]- typically involves the reaction of 4-(4-hexylbicyclo[2.2.2]oct-1-yl)aniline with thiophosgene or a similar thiocarbonyl reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the formation of the desired thiourea derivative.
Industrial Production Methods
Industrial production of thiourea derivatives often involves the use of hydrogen sulfide and calcium cyanamide in the presence of carbon dioxide. This method is efficient and scalable, making it suitable for large-scale production. The reaction can be represented as follows: [ \text{CaCN}_2 + 3 \text{H}_2\text{S} \rightarrow \text{Ca(SH)}_2 + (\text{NH}_2)_2\text{CS} ] [ 2 \text{CaCN}_2 + \text{Ca(SH)}_2 + 6 \text{H}_2\text{O} \rightarrow 2 (\text{NH}_2)_2\text{CS} + 3 \text{Ca(OH)}_2 ]
化学反応の分析
Types of Reactions
Thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: Thiourea can be oxidized to form thiourea dioxide, which is a common reducing agent.
Reduction: Reduction of thiourea derivatives can lead to the formation of corresponding amines.
Substitution: Thiourea can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include thiourea dioxide, amines, and various substituted thiourea derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the production of dyes, elastomers, and as a reducing agent in textile processing
作用機序
The mechanism of action of thiourea derivatives often involves the inhibition of specific enzymes or interaction with biological macromolecules. For instance, thiourea derivatives have been shown to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria. This inhibition can lead to antibacterial effects .
類似化合物との比較
Similar Compounds
Urea: Structurally similar but contains an oxygen atom instead of sulfur.
Selenourea: Contains selenium instead of sulfur.
Isothiourea: A tautomeric form of thiourea with different chemical properties.
Uniqueness
Thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]- is unique due to its bicyclo[2.2.2]octane moiety, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific molecular interactions .
特性
CAS番号 |
832098-98-3 |
|---|---|
分子式 |
C21H32N2S |
分子量 |
344.6 g/mol |
IUPAC名 |
[4-(4-hexyl-1-bicyclo[2.2.2]octanyl)phenyl]thiourea |
InChI |
InChI=1S/C21H32N2S/c1-2-3-4-5-10-20-11-14-21(15-12-20,16-13-20)17-6-8-18(9-7-17)23-19(22)24/h6-9H,2-5,10-16H2,1H3,(H3,22,23,24) |
InChIキー |
WDYVKHFNNWBDLV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC12CCC(CC1)(CC2)C3=CC=C(C=C3)NC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Silane, [6-(2-iodo-5-methoxy-4-methylphenyl)-2-hexynyl]trimethyl-](/img/structure/B12551465.png)
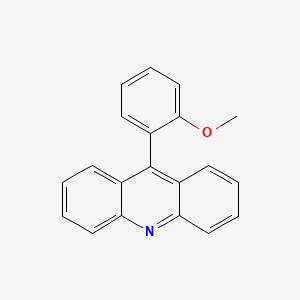
![1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B12551480.png)
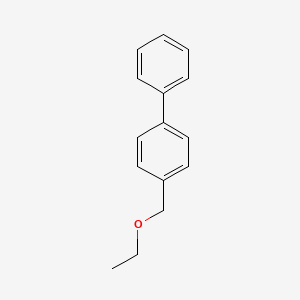
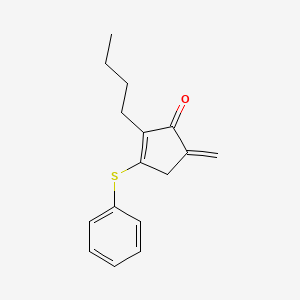
![4-(2-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B12551501.png)
![2-{4-[(E)-Phenyldiazenyl]phenoxy}ethan-1-amine](/img/structure/B12551511.png)

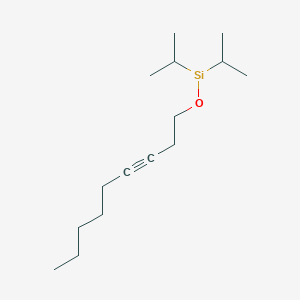
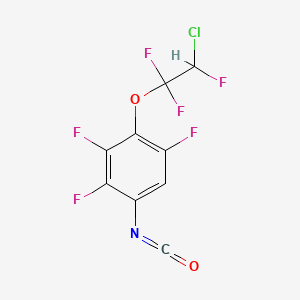
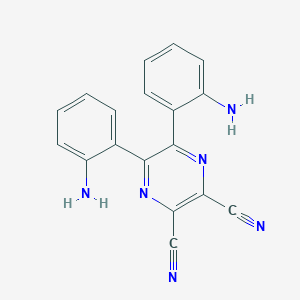
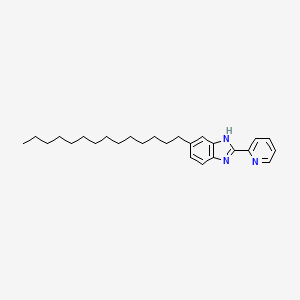
![(1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one](/img/structure/B12551545.png)
